7-Phenyl-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
7-Phenyl-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the thiazolopyridine family This compound is characterized by a fused ring system containing both thiazole and pyridine moieties, which contribute to its unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazolopyridine ring system.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process. Additionally, employing greener solvents and catalysts can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Phenyl-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound has been investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a subject of interest for drug development .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Phenyl-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may inhibit enzymes like topoisomerases or kinases, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one: This compound shares a similar core structure but differs in the substitution pattern, which can affect its reactivity and biological activity.
Thiazolo[4,5-b]pyridine derivatives: Various derivatives of thiazolo[4,5-b]pyridine have been synthesized and studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
7-Phenyl-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual phenyl and phenylamino groups enhance its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N3OS |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-anilino-7-phenyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H15N3OS/c22-15-11-14(12-7-3-1-4-8-12)16-17(20-15)21-18(23-16)19-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,21)(H,20,22) |
InChI Key |
LAINAZUYFAUXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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